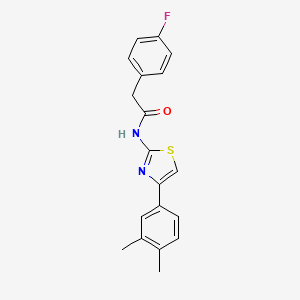

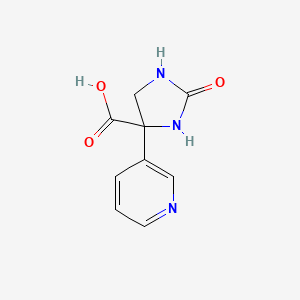

1-Benzoyl-3-(2,5-difluorophenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Structural and Vibrational Characterization

Thiourea derivatives, including those similar to 1-Benzoyl-3-(2,5-difluorophenyl)thiourea, have been extensively characterized to understand their structural and electronic properties. Studies involving vibrational spectroscopy, X-ray diffraction (XRD), and theoretical calculations such as density functional theory (DFT) have provided insights into the molecular stability, conformational features, and electronic behavior of these compounds. For instance, the structural, vibrational, and electronic characteristics of certain thiourea derivatives have been explored through experimental and theoretical studies, highlighting their U-shape conformation, intramolecular hydrogen bonding, and non-linear optical (NLO) behavior (Lestard et al., 2015).

Synthesis and Characterization of Metal Complexes

Research has also focused on synthesizing and characterizing metal complexes with thiourea derivatives, investigating their coordination chemistry and potential applications in catalysis and material science. For example, copper(II), nickel(II), and cobalt(II) complexes with novel thiourea derivatives have been prepared and characterized, revealing their bidentate coordination and potential for various applications (Arslan et al., 2003).

Antimicrobial and Biological Evaluation

Thiourea derivatives have been evaluated for their antimicrobial activities against a range of pathogenic bacteria and fungi. The structural modification of thiourea compounds influences their antimicrobial efficacy, providing a foundation for the development of new therapeutic agents. Studies have shown the antimicrobial activity of thiourea derivatives against various microbial strains, offering insights into their potential as antimicrobial agents (Atis et al., 2012).

Inhibitory Activity and Molecular Docking

Thiourea derivatives have been assessed for their inhibitory activities against enzymes and receptors, utilizing in-vitro models and molecular docking studies to explore their mechanism of action. These studies provide evidence of the potential pharmaceutical applications of thiourea compounds as enzyme inhibitors or receptor modulators. For instance, the synthesis, in-vitro biological evaluation, and docking studies of thiourea derivatives have confirmed their anti-radical scavenger properties and moderate enzyme inhibitory activities (Raza et al., 2022).

Material Science and Corrosion Inhibition

In the field of material science, thiourea derivatives have been studied for their application as corrosion inhibitors, demonstrating their efficacy in protecting metal surfaces in acidic media. The investigation of chemical and physical interactions between thiourea derivatives and metal surfaces has highlighted their potential as effective corrosion inhibitors, with specific studies revealing the mechanisms and efficiency of these compounds in preventing corrosion (Gopiraman et al., 2012).

Safety and Hazards

特性

IUPAC Name |

N-[(2,5-difluorophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPQMPVYIWBOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine](/img/structure/B2962975.png)

![ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2962979.png)

![Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2962981.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2962986.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2962989.png)

![3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2962990.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)